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Abstract
Glycyrrhizin, a triterpenoid saponin extracted from the roots of the licorice plant (Glycyrrhiza

species), and its primary active metabolite, 18β-glycyrrhetinic acid, have garnered significant

scientific interest due to their diverse and potent pharmacological activities. This technical

guide provides an in-depth overview of the anti-inflammatory, antiviral, and hepatoprotective

properties of these compounds. We delve into their molecular mechanisms of action, focusing

on the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB),

Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B

(PI3K/Akt). Furthermore, this guide details their interaction with crucial molecular targets such

as High Mobility Group Box 1 (HMGB1), glucocorticoid receptors, and the enzyme 11β-

hydroxysteroid dehydrogenase. Comprehensive tables summarizing quantitative

pharmacological and pharmacokinetic data are provided for comparative analysis. Detailed

experimental protocols for key assays are also included to facilitate further research and

development.

Introduction
Glycyrrhizin is the most abundant and pharmacologically active constituent of licorice root, a

botanical that has been used in traditional medicine for centuries.[1] Upon oral administration,

glycyrrhizin is hydrolyzed by intestinal bacteria to its aglycone, 18β-glycyrrhetinic acid, which

is responsible for many of its systemic effects.[2] Both compounds exhibit a broad range of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b15608775?utm_src=pdf-interest
https://www.benchchem.com/product/b15608775?utm_src=pdf-body
https://www.benchchem.com/product/b15608775?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.680674/pdf
https://www.benchchem.com/product/b15608775?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9025446/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


therapeutic properties, making them promising candidates for the development of novel

therapeutic agents.[3] This guide aims to provide a comprehensive technical resource on the

pharmacological properties of glycyrrhizin and its metabolites for the scientific community.

Core Pharmacological Properties and Mechanisms
of Action
Anti-inflammatory Activity
Glycyrrhizin and its metabolite, 18β-glycyrrhetinic acid, exert potent anti-inflammatory effects

through multiple mechanisms. A primary mode of action is the inhibition of pro-inflammatory

signaling pathways.

NF-κB Pathway: Glycyrrhizin has been shown to inhibit the activation of NF-κB, a key

transcription factor that regulates the expression of numerous pro-inflammatory genes,

including cytokines, chemokines, and adhesion molecules.[3] This inhibition is achieved by

preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of

NF-κB.[4] By blocking NF-κB activation, glycyrrhizin effectively downregulates the

production of inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8.[5]

MAPK Pathway: The MAPK signaling cascade, which includes ERK1/2, p38, and JNK, plays

a crucial role in inflammatory responses. Glycyrrhizin has been demonstrated to suppress

the phosphorylation of these key MAPK proteins, thereby interfering with the downstream

signaling events that lead to inflammation.[3]

PI3K/Akt Pathway: Glycyrrhizin can also modulate the PI3K/Akt signaling pathway, which is

involved in cell survival and inflammation. By inhibiting this pathway, glycyrrhizin can further

contribute to its anti-inflammatory effects.

HMGB1 Inhibition: High Mobility Group Box 1 (HMGB1) is a damage-associated molecular

pattern (DAMP) molecule that acts as a late-phase inflammatory mediator. Glycyrrhizin
directly binds to HMGB1, inhibiting its release from activated immune cells and blocking its

pro-inflammatory activity.[6] This interaction prevents HMGB1 from binding to its receptors,

such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts

(RAGE), thereby suppressing downstream inflammatory signaling.[2]
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Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): Glycyrrhetinic acid is a potent

inhibitor of 11β-HSD, the enzyme responsible for converting active cortisol to its inactive

form, cortisone.[7] By inhibiting this enzyme, particularly the type 2 isoform (11β-HSD2) in

mineralocorticoid target tissues, glycyrrhetinic acid increases the local concentration of

cortisol, leading to a potentiation of its anti-inflammatory effects.[8]

Antiviral Activity
Glycyrrhizin has demonstrated broad-spectrum antiviral activity against a variety of DNA and

RNA viruses.[1] Its antiviral mechanisms are multifaceted and include:

Inhibition of Viral Entry: Glycyrrhizin can interfere with the attachment and penetration of

viruses into host cells.[9]

Inhibition of Viral Replication: It has been shown to inhibit the replication of several viruses,

including SARS-coronavirus, by targeting various stages of the viral life cycle.[9]

Modulation of Host Immune Response: The immunomodulatory effects of glycyrrhizin,

including the induction of interferon, contribute to its antiviral activity.

Hepatoprotective Effects
Glycyrrhizin is widely used clinically for the treatment of chronic liver diseases, and its

hepatoprotective effects are well-documented.[6][10] The mechanisms underlying this

protection include:

Anti-inflammatory and Antioxidant Activities: By suppressing inflammation and reducing

oxidative stress in the liver, glycyrrhizin protects hepatocytes from damage.[11]

Inhibition of Hepatocyte Apoptosis: Glycyrrhizin has been shown to inhibit apoptosis in liver

cells, thereby preserving liver function.[6]

Antifibrotic Effects: Glycyrrhizin can attenuate liver fibrosis by inhibiting the activation of

hepatic stellate cells.

Quantitative Pharmacological Data
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The following tables summarize key quantitative data on the pharmacological and

pharmacokinetic properties of glycyrrhizin and 18β-glycyrrhetinic acid.

Table 1: In Vitro Anti-inflammatory and Antiviral Activity

Compound Activity
Assay/Cell
Line

IC50 / EC50 Reference

Glycyrrhizin
Anti-

inflammatory

COX-2 Inhibition
-7.7 kcal/mol

(Binding Energy)
[12]

iNOS Inhibition
LPS-stimulated

GRECs

Dose-dependent

decrease
[5]

TNF-α, IL-1β, IL-

6, IL-8, IL-12

Inhibition

LPS-stimulated

GRECs
Dose-dependent [5]

Glycyrrhizin Antiviral

SARS-CoV Vero cells 365 µM [9]

SARS-CoV-2 In vitro
Lower than

licorice extract
[13]

Porcine

Reproductive

and Respiratory

Syndrome Virus

(PRRSV)

In vitro 0.48 mg/mL [4]

18β-

Glycyrrhetinic

Acid

Antiviral

Zika Virus Human cell lines 0.09–1.20 μM [4]

Table 2: Pharmacokinetic Parameters of Glycyrrhizin
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Specie
s

Admini
stratio
n
Route

Dose Cmax Tmax AUC t1/2
Bioava
ilabilit
y

Refere
nce

Human Oral 100 mg

Not

Detecte

d

- - - - [14]

IV 40 mg - - -
2.7-4.8

h
- [14]

IV 80 mg - - -
2.7-4.8

h
- [14]

IV 120 mg - - -
2.7-4.8

h
- [14]

Rat Oral
50

mg/kg

1.3

µg/mL
- - - ~1% [15]

IV
20

mg/kg
- - -

Dose-

depend

ent

- [16]

IV
50

mg/kg
- - -

Dose-

depend

ent

- [16]

IV
100

mg/kg
- - -

Dose-

depend

ent

- [16]

IP 2 mg/kg
4.7

µg/mL
<30 min - - 65-90% [15]

IP
10

mg/kg

33.0

µg/mL
<30 min - - 65-90% [15]

IP
50

mg/kg

238.9

µg/mL
<30 min - - 65-90% [15]
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Table 3: Pharmacokinetic Parameters of 18β-Glycyrrhetinic Acid

Species
Adminis
tration
Route

Dose Cmax Tmax AUC t1/2
Referen
ce

Human

Oral

(from

Glycyrrhi

zin)

100 mg
<200

ng/mL
- - - [14]

Rat

Oral

(from

Glycyrrhi

zin)

10 mg/kg - -

11700 ±

1580

ng·h/mL

19.9 ±

1.3 h
[17]

IV 2 mg/kg - - -

Dose-

depende

nt

[18]

IV 5 mg/kg - - -

Dose-

depende

nt

[18]

IV 12 mg/kg - - -

Dose-

depende

nt

[18]

Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.

Materials:

HeLa cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter

construct.[19]

Cell culture medium (e.g., DMEM with 10% FBS).
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PMA (Phorbol 12-myristate 13-acetate) or other NF-κB activator.

Glycyrrhizin or test compound.

Luciferase Assay System (e.g., from Promega).

96-well white opaque microplate.

Luminometer.

Procedure:

Seed the NF-κB reporter cells in a 96-well white opaque microplate at a suitable density and

allow them to adhere overnight.[20]

Pre-treat the cells with various concentrations of glycyrrhizin or test compound for a

specified period (e.g., 1-2 hours).

Stimulate the cells with an NF-κB activator (e.g., PMA or LPS) for a defined time (e.g., 5-6

hours).[20]

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

Add the luciferase substrate to the cell lysate.

Measure the luminescence using a luminometer. The light output is proportional to the

luciferase activity, which reflects the level of NF-κB activation.[19]

Western Blot Analysis of MAPK Phosphorylation
This technique is used to detect and quantify the phosphorylation status of MAPK proteins

(e.g., p38, ERK1/2).

Materials:

Cell line of interest (e.g., RAW 264.7 macrophages).

Cell culture medium and supplements.
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Stimulating agent (e.g., LPS).

Glycyrrhizin or test compound.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels and electrophoresis apparatus.

PVDF or nitrocellulose membrane.

Transfer buffer and apparatus.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (specific for phosphorylated and total forms of the target MAPK).

HRP-conjugated secondary antibody.

ECL (Enhanced Chemiluminescence) detection reagent.

Imaging system.

Procedure:

Culture and treat cells with glycyrrhizin and/or a stimulating agent as required.

Lyse the cells on ice and collect the protein lysate.

Determine the protein concentration of each sample using a BCA assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the phosphorylated MAPK

overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the chemiluminescent signal using an ECL reagent and an imaging system.

Strip the membrane and re-probe with an antibody against the total form of the MAPK to

normalize for protein loading.[13]

HMGB1 ELISA
This assay is used to quantify the concentration of HMGB1 in biological samples (e.g., cell

culture supernatant, serum).

Materials:

HMGB1 ELISA Kit (commercially available).

Sample (cell culture supernatant, serum, etc.).

Microplate reader.

Procedure:

Prepare standards and samples according to the kit instructions.

Add standards and samples to the wells of the pre-coated microplate.

Incubate as per the manufacturer's protocol to allow HMGB1 to bind to the capture antibody.

Wash the plate to remove unbound substances.

Add the detection antibody.

Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

Wash the plate and add the substrate solution.

Stop the reaction and measure the absorbance at the appropriate wavelength using a

microplate reader.
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Calculate the concentration of HMGB1 in the samples by interpolating from the standard

curve.[21][22][23]

Glucocorticoid Receptor Competitive Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.

Materials:

Glucocorticoid Receptor Competitor Assay Kit (e.g., from Thermo Fisher Scientific).

Recombinant human glucocorticoid receptor.

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

Glycyrrhizin or test compound.

Microplate fluorometer.

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, combine the recombinant glucocorticoid receptor, the fluorescently labeled

glucocorticoid, and the test compound at various concentrations.

Incubate the plate to allow the binding to reach equilibrium.

Measure the fluorescence polarization of each well using a microplate fluorometer.

A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by

the test compound.

Calculate the IC50 value, which represents the concentration of the test compound that

causes 50% inhibition of the fluorescent ligand binding.[24]

Signaling Pathway and Experimental Workflow
Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.elkbiotech.com/upload/file/ELISA/ELK1438-1.pdf
https://neobiolab.com/datasheet/HH0016_PROTOCOL.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_HMGB1_Levels_Using_ELISA_Following_Treatment_with_a_Representative_HMGB1_Inhibitor_Hmgb1_IN_1.pdf
https://www.benchchem.com/product/b15608775?utm_src=pdf-body
https://tools.thermofisher.com/content/sfs/manuals/L0322.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the key signaling pathways modulated by glycyrrhizin and a

typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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